molecular formula C13H8OS B087157 Xanthene-9-thione CAS No. 492-21-7

Xanthene-9-thione

Cat. No.: B087157
CAS No.: 492-21-7
M. Wt: 212.27 g/mol
InChI Key: VKLOKHJKPPJQMM-UHFFFAOYSA-N
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Description

Xanthene-9-thione is an organic compound with the molecular formula C₁₃H₈OS. It is a sulfur-containing derivative of xanthene, characterized by the presence of a thioketone group at the 9th position of the xanthene ring system.

Future Directions

Xanthene-9-thione has been used in the development of a novel controlled radical polymerization system. The radical polymerization of styrene (St) became controlled in the presence of a small amount of this compound . This suggests potential future applications in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthene-9-thione can be synthesized through several methods. One common approach involves the reaction of xanthene with sulfur or sulfur-containing reagents under specific conditions. For instance, the reaction of xanthene with elemental sulfur in the presence of a catalyst such as iodine can yield this compound . Another method involves the use of thiourea as a sulfur source, where xanthene is treated with thiourea in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Xanthene-9-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Xanthene-9-thione is unique due to the presence of the thioketone group, which imparts distinct chemical reactivity and biological activities compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

xanthene-9-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLOKHJKPPJQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306237
Record name Xanthene-9-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-21-7
Record name Xanthene-9-thione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthene-9-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for xanthene-9-thione?

A: this compound (also known as 9H-xanthene-9-thione) has the molecular formula C13H8OS and a molecular weight of 212.27 g/mol. While the provided research papers don't explicitly list all spectroscopic data, they utilize techniques like UV-Vis and ESR spectroscopy to study its reactivity and transient species. [, ] For a complete spectroscopic characterization, consult databases like NIST or SDBS.

Q2: How does this compound interact in photochemical reactions with allenes?

A: this compound, upon photoexcitation to its triplet state, reacts with allenes through a 1,4-biradical intermediate. This biradical, characterized by a short lifetime (90 ps), undergoes further reactions to form thiopyran derivatives. The product distribution (regioisomers E or F) is influenced by the substituent on the allene. [, ]

Q3: Can this compound act as a mediating agent in controlled radical polymerization?

A: Yes, this compound exhibits the capacity to mediate the controlled radical polymerization (CRP) of various monomers. Notably, it facilitates the CRP of vinyl chloride, a challenging monomer due to its high radical reactivity, enabling the synthesis of poly(vinyl chloride) (PVC) with controlled molecular weight and dispersity. []

Q4: How does this compound compare to other thioketones in terms of radical affinity?

A: Computational studies employing ab initio molecular orbital calculations have revealed that this compound possesses a relatively high radical affinity. This is attributed to the stability of the radical adduct formed upon radical addition to the C=S bond. While this compound exhibits good radical affinity, other thioketones like fluorine-9-thione have been computationally predicted to have even higher affinities, making them potentially more suitable for controlling radical polymerization. []

Q5: What is the mechanism behind the acetal formation from this compound and diols?

A: this compound undergoes desulfurization-condensation reactions with diols in the presence of silver(I) salts and a base like methylamine. This reaction proceeds through the interaction of the thioketone sulfur with silver(I), facilitating the nucleophilic attack of the diol on the carbonyl carbon, ultimately leading to acetal formation. []

Q6: How does the structure of this compound influence its reactivity towards diazo compounds?

A: this compound reacts with ethyl diazoacetate at elevated temperatures to yield an α,β-unsaturated ester as the sole product. This suggests a mechanism involving initial cycloaddition followed by rapid desulfurization. The reaction outcome underscores the influence of the xanthene backbone on the reactivity of the thiocarbonyl group. []

Q7: How do electron-donating substituents affect the spectral properties of this compound derivatives?

A: Introduction of electron-donating dimethylamino groups, as in 2,7-bis(dimethylamino)-9H-xanthene-9-thione, significantly influences the electronic properties and reactivity of the thioketone. This derivative exhibits enhanced electron density at the thiocarbonyl group, making it a more potent radical trap in polymerization reactions. []

Q8: Can this compound be used to synthesize other heterocyclic compounds?

A: Yes, this compound serves as a versatile building block in heterocyclic synthesis. For instance, it reacts with diphenylketene under photochemical conditions to yield a spiro-adduct containing a thietan-2-one ring. []

Q9: What are some alternative synthetic routes to xanthene-9-thiones?

A9: Several alternative synthetic approaches to this compound and its derivatives have been reported. These include the conversion of:

  • 9-(Trimethylsilyl)-9-xanthene []
  • 9-Xanthen-9-ones via 9,9-Dichloro-9-xanthenes []
  • Bi-9-xanthen-9-ylidene Sulfide []
  • 9-Alkylidene-9-xanthenes []

Q10: Are there any computational studies on the reactivity of this compound?

A: While the provided papers primarily focus on experimental investigations, computational chemistry plays a crucial role in understanding the reactivity of this compound and related thioketones. Ab initio molecular orbital calculations have been employed to determine radical affinities and predict potential applications in controlled radical polymerization. []

Q11: What analytical techniques are commonly used to characterize this compound and its derivatives?

A11: Various analytical techniques are employed to characterize this compound and its derivatives. These include:

  • Spectroscopy: UV-Vis spectroscopy, electron spin resonance (ESR) spectroscopy [, ]
  • X-ray Crystallography: Utilized to determine the solid-state structures of this compound derivatives and their adducts. []

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